7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Description
BenchChem offers high-quality 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-11-7(6(5)8)9-4-10-11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBSZNXUTDROHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=NN2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653931 | |
| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-78-9 | |
| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Chemical Properties of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
This guide details the chemical properties, synthesis, and reactivity of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine , a critical heterocyclic building block in the development of Janus Kinase (JAK) inhibitors and DNA-dependent protein kinase (DNA-PK) modulators.
Executive Summary
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS: 1234616-34-2 ) is a fused bicyclic intermediate primarily utilized in the synthesis of selective JAK1 inhibitors (e.g., Filgotinib analogs) and DNA-PK inhibitors (e.g., AZD7648 derivatives).[1] Its structure features a [1,2,4]triazolo[1,5-a]pyridine core—a purine bioisostere—substituted with a methyl group at the C7 position and a primary amine at the C8 position. This specific substitution pattern is pharmacologically privileged, often enhancing selectivity by directing the molecule's binding orientation within the ATP-binding pocket of kinases.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
Structural Nomenclature & Numbering
Correct numbering is vital for this scaffold as it differs from the isomeric [1,2,4]triazolo[4,3-a]pyridine system.
-
IUPAC Name: 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine[1]
-
Core Scaffold: [1,2,4]Triazolo[1,5-a]pyridine[1][2][3][4][5][6][7][8]
-
Numbering Scheme:
-
N1, N2: Triazole ring nitrogens.
-
C3: Triazole ring carbon (often unsubstituted in this intermediate).
-
N4: Bridgehead nitrogen (derived from the pyridine nitrogen).
-
C5, C6, C7, C8: Pyridine ring carbons.
-
Substituents: Methyl at C7; Amine at C8 (adjacent to the bridgehead N4).
-
Key Physicochemical Properties (Predicted)
| Property | Value / Description | Relevance |
| Molecular Formula | C₇H₈N₄ | Core stoichiometry. |
| Molecular Weight | 148.17 g/mol | Low MW allows for significant decoration in fragment-based drug design. |
| pKa (Conjugate Acid) | ~3.5 - 4.5 | The bridgehead N4 is weakly basic; the C8-amine is an aniline-like donor, reducing basicity compared to pyridine. |
| LogP | ~0.5 - 0.8 | Moderate hydrophilicity; good solubility in polar organic solvents (DMSO, MeOH). |
| H-Bond Donors | 2 (Primary Amine) | Critical for hinge-binding interactions in kinase domains. |
| H-Bond Acceptors | 3 (N1, N2, N4) | Facilitates water-mediated bridging in protein active sites. |
Synthesis Methodology
The most robust synthetic route avoids the direct cyclization of unstable 2,3-diaminopyridines. Instead, it employs a stepwise construction starting from 2-amino-4-methyl-3-nitropyridine , ensuring regiocontrol and high yields.
Validated Synthetic Protocol (Nitro-Reduction Route)
Step 1: Formation of Formamidine Intermediate
-
Reagents: 2-amino-4-methyl-3-nitropyridine,
-Dimethylformamide dimethyl acetal (DMF-DMA). -
Conditions: Reflux in EtOH or neat at 80°C for 4 hours.
-
Mechanism: Condensation of the C2-amine with DMF-DMA yields the
-dimethyl-N'-(4-methyl-3-nitropyridin-2-yl)formamidine. -
Checkpoint: Monitoring by TLC should show the disappearance of the starting amine (more polar) and appearance of the less polar amidine.
Step 2: Oxidative Cyclization
-
Reagents: Hydroxylamine hydrochloride (
), Methanol/Ethanol. -
Conditions: Treat the amidine intermediate with
at room temperature, then heat to reflux. -
Mechanism: Transamination releases dimethylamine, forming the N-hydroxyformamidine, which undergoes intramolecular cyclization (dehydration) to form the 8-nitro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine core.
-
Yield: Typically 75-85%.
Step 3: Nitro Group Reduction
-
Reagents: Iron powder/Acetic acid (Fe/AcOH) OR
, Pd/C (10%). -
Conditions:
-
Method A (Chemical): Reflux with Fe (5 equiv) in AcOH/EtOH (1:2) for 2 hours.
-
Method B (Catalytic): Hydrogenation at 1 atm in MeOH.
-
-
Purification: Filtration through Celite, concentration, and recrystallization from Ethanol/Water.
-
Final Product: 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine .
Synthesis Pathway Visualization
Caption: Stepwise synthesis of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine via nitro-pyridine precursor.
Reactivity Profile & Functionalization
The 8-amino group and the 7-methyl group provide orthogonal handles for chemical modification, making this scaffold highly versatile.
C8-Amine Reactivity (Nucleophilic)
The amine at position 8 is an aniline-like nucleophile. Its reactivity is modulated by the electron-withdrawing nature of the fused triazolopyridine ring.
-
Acylation/Amidation: Reacts readily with acid chlorides (e.g., cyclopropanecarbonyl chloride) to form amides. This is the key step in Filgotinib synthesis.
-
Protocol: Amine + R-COCl +
in DCM ( ).
-
-
Reductive Amination: Reacts with aldehydes/ketones in the presence of
. -
Sandmeyer Reaction: Can be converted to a halide (Cl, Br, I) via diazotization (
), allowing subsequent Suzuki/Buchwald couplings.
C7-Methyl Reactivity (Benzylic)
The methyl group at C7 is "benzylic" to the pyridine ring system.
-
Oxidation: Can be oxidized to the aldehyde or carboxylic acid using
or , though this is less common than amine functionalization. -
Radical Halogenation: Treatment with NBS/AIBN can introduce a bromine atom, enabling further alkylation or coupling.
C2-H Reactivity (Triazole Ring)
The C2 proton on the triazole ring is relatively acidic and can be deprotonated or subjected to C-H activation.
-
C-H Arylation: Pd-catalyzed C-H activation can install aryl groups at C2.
-
Lithiation: Lithiation at C2 (using n-BuLi at -78°C) followed by quenching with electrophiles.
Reactivity Map
Caption: Orthogonal reactivity profile of the 7-methyl-8-amino scaffold.
Applications in Drug Discovery[6]
JAK1 Selectivity (Filgotinib Analogues)
In the context of Janus Kinase inhibitors, the [1,2,4]triazolo[1,5-a]pyridine scaffold serves as an ATP-competitive hinge binder.
-
Binding Mode: The N1 and N2 nitrogens of the triazole ring typically accept hydrogen bonds from the kinase hinge region.
-
Role of 8-Amine: The 8-amino group (often acylated) projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the P-loop), enhancing selectivity for JAK1 over JAK2/JAK3.
-
Role of 7-Methyl: This substituent restricts conformational flexibility (atropisomerism control) and fills small hydrophobic pockets, improving potency and metabolic stability.
DNA-PK Inhibition (AZD7648 Context)
Similar scaffolds are used in DNA-PK inhibitors where the triazolopyridine acts as the core pharmacophore. The 7-methyl group has been described as a "magic methyl" in some series, boosting biochemical potency by >10-fold by favoring a bioactive conformation that twists the aromatic amine relative to the core.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (Gloves, Goggles, Fume Hood).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free amine can oxidize slowly upon air exposure; the hydrochloride salt is more stable.
References
-
Synthesis of Filgotinib Intermediates
-
AZD7648 and "Magic Methyl" Effect
- Title: The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648).
- Source: ACS Public
-
URL:[Link]
-
General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines
- Title: Synthesis of 1,2,4-triazolo[1,5-a]pyridines (Organic Chemistry Portal).
- Source: Organic Chemistry Portal.
-
URL:[Link]
- Compound Identity (CAS 1234616-34-2): Title: 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine Product Page. Source: Parchem.
Sources
- 1. parchem.com [parchem.com]
- 2. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 7. JP7399589B2 - pest control agent - Google Patents [patents.google.com]
- 8. 2-Amino-[1,2,4]triazolo[1,5-a]pyridines as JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
The Ascendancy of 7-Methyl Triazolopyridine Scaffolds: A Technical Guide for Modern Drug Discovery
Abstract
The triazolopyridine nucleus, a fused heterocyclic system, represents a cornerstone in contemporary medicinal chemistry, with numerous compounds containing this scaffold achieving clinical significance.[1][2] The strategic introduction of a methyl group at the 7-position of this scaffold has emerged as a particularly fruitful strategy in drug discovery, imparting favorable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical exploration of 7-methyl substituted triazolopyridine scaffolds, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the synthetic rationale, explore the nuanced structure-activity relationships, and provide actionable experimental protocols to empower the design and execution of discovery programs centered on this privileged core.
Introduction: The Strategic Value of the 7-Methyl Triazolopyridine Core
The triazolopyridine scaffold is a bioisostere of purine, enabling it to interact with a wide array of biological targets.[3] The fusion of a triazole and a pyridine ring creates a unique electronic and steric environment, offering multiple vectors for chemical modification. The introduction of a methyl group at the 7-position is not a trivial substitution; it can profoundly influence the molecule's properties in several key ways:
-
Enhanced Metabolic Stability: The 7-methyl group can block potential sites of metabolism, leading to improved pharmacokinetic profiles.
-
Increased Potency: The methyl group can engage in favorable hydrophobic interactions within the target's binding pocket, boosting potency. This has been described as a "magic methyl" effect in some instances.[4]
-
Modulation of Physicochemical Properties: The addition of a methyl group can impact solubility, lipophilicity, and other properties crucial for drug-likeness.
-
Conformational Restriction: The methyl group can influence the preferred conformation of the molecule, locking it into a bioactive shape.
A prime example of the successful application of this scaffold is AZD7648, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, where the 7-methyltriazolopyridine moiety is a key pharmacophoric element.[5][6][7]
Synthetic Strategies: Accessing the 7-Methyl Triazolopyridine Core
A variety of synthetic routes to triazolopyridine scaffolds have been reported, with the choice of method often depending on the desired substitution pattern and the specific triazole isomer.[1] A general and adaptable approach for the synthesis of 7-methyl substituted[1][5][8]triazolo[4,3-a]pyridines is outlined below.
General Synthetic Workflow
The synthesis typically commences with a substituted 2-chloropyridine, which undergoes nucleophilic substitution with hydrazine to form the corresponding 2-hydrazinopyridine. Subsequent cyclization with an appropriate carboxylic acid derivative or equivalent furnishes the triazolopyridine core.
Detailed Experimental Protocol: Synthesis of a Generic 7-Methyl-[1][5][8]triazolo[4,3-a]pyridine
Materials:
-
2-Chloro-4-methylpyridine
-
Hydrazine hydrate
-
Triethyl orthoformate
-
Ethanol
-
Hydrochloric acid
Step 1: Synthesis of 2-Hydrazinyl-4-methylpyridine
-
To a solution of 2-chloro-4-methylpyridine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford the crude 2-hydrazinyl-4-methylpyridine, which can often be used in the next step without further purification.
Step 2: Cyclization to form the 7-Methyl-[1][5][8]triazolo[4,3-a]pyridine Core
-
Suspend the crude 2-hydrazinyl-4-methylpyridine (1.0 eq) in triethyl orthoformate (10.0 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-methyl-[1][5][8]triazolo[4,3-a]pyridine.
Self-Validation:
-
Step 1: The identity of the 2-hydrazinyl-4-methylpyridine intermediate should be confirmed by ¹H NMR and mass spectrometry.
-
Step 2: The final product's structure and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Structure-Activity Relationships (SAR) and Target Exploration
The 7-methyl triazolopyridine scaffold has proven to be a versatile platform for targeting a range of protein families, with kinase inhibitors being a prominent example.[1] The SAR landscape is rich and offers numerous opportunities for optimization.
Kinase Inhibition
The 7-methyl triazolopyridine core can act as a hinge-binding motif in many kinases. Modifications at other positions on the scaffold can be used to achieve selectivity and potency. For instance, in the development of DNA-PK inhibitors, the 7-methyltriazolopyridine moiety was crucial for activity, and further optimization of other parts of the molecule led to the discovery of AZD7648.[5][7]
| Compound | Target | IC50 (nM) | Key Substituents | Reference |
| AZD7648 | DNA-PK | <1 | 2-((7-methyl[1][5][8]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one | [5][6] |
| Filgotinib (GLPG0634) | JAK1 | 10 | Cyclopropanecarboxamide at the 3-position | [9] |
Anticancer Activity
Beyond kinase inhibition, 7-methyl substituted triazolopyridines have demonstrated broader anticancer activities.[10][11] Their mechanism of action can be varied, including inhibition of other key enzymes in cancer signaling pathways or induction of apoptosis. For example, certain derivatives have shown potent antiproliferative effects against various human cancer cell lines.[11]
Other Therapeutic Areas
The versatility of the triazolopyridine scaffold extends to other therapeutic areas, including inflammatory diseases and central nervous system disorders.[1][2] The 7-methyl substitution can be a valuable tool in fine-tuning the properties of these compounds for specific therapeutic applications.
In Vitro Biological Evaluation Workflow
A robust in vitro evaluation cascade is essential to characterize the biological activity of novel 7-methyl triazolopyridine derivatives.
Protocol: Cell-Based Western Blot for Target Engagement
This protocol describes a method to assess the ability of a 7-methyl triazolopyridine-based kinase inhibitor to modulate a specific signaling pathway in cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
7-methyl triazolopyridine test compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Self-Validation:
-
A loading control (e.g., GAPDH) must be included to ensure equal protein loading.
-
Total protein levels of the target should be assessed to confirm that the observed decrease in the phosphorylated form is not due to overall protein degradation.
Conclusion and Future Directions
The 7-methyl substituted triazolopyridine scaffold has firmly established itself as a privileged core in modern drug discovery. Its favorable physicochemical properties and versatile synthetic accessibility make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on exploring new substitution patterns, expanding the range of biological targets, and leveraging advanced synthetic methodologies, such as chemoenzymatic approaches, to access novel derivatives.[12] A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the potential of this remarkable scaffold in their drug discovery endeavors.
References
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
-
The Discovery of 7-Methyl-2-[(7-methyl[1][5][8]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed.
-
The Discovery of 7-Methyl-2-[(7-methyl[1][5][8]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). ACS Publications - American Chemical Society.
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
- Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. PubMed.
-
The Discovery of 7-Methyl-2-[(7-methyl[1][5][8]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ResearchGate.
- Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI.
- Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv.
-
The discovery of 7-methyl-2-[(7-methyl[1][5][8]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-puri. ACS Publications.
- Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. PMC.
- Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI.
- Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
- Triazolopyrimidine and Triazolopyridine Scaffolds as TDP2 Inhibitors. PubMed.
- Synthesis of triazolopyridine 283.
-
Synthesis and anticancer activity evaluation of a series of[1][5][8]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed.
- Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modul
- Discovery of a Novel Triazolopyridine Deriv
- Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology.
- Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candid
- Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. MDPI.
- Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634.
- Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. PubMed.
- Discovery of a Novel Triazolopyridine Deriv
- Synthesis and screening of triazolopyrimidine scaffold as multi-functional agents for Alzheimer's disease therapies.
- The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
- Triazolopyridine. Wikipedia.
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Molecular weight and formula of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
The following technical guide details the molecular identity, physicochemical properties, and synthetic pathways for 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS: 1234616-34-2 ) is a fused bicyclic heteroaromatic amine used primarily as a scaffold in the development of kinase inhibitors, particularly for the Janus Kinase (JAK) family and DNA-dependent protein kinase (DNA-PK). Its structural significance lies in the [1,2,4]triazolo[1,5-a]pyridine core, which serves as a bioisostere for purines, offering tunable hydrogen-bonding capabilities and restricted conformational freedom. The specific placement of the amine at position 8 and the methyl group at position 7 creates a steric and electronic environment ("ortho effect") that is often exploited to enhance selectivity in ATP-competitive binding pockets.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
| CAS Registry Number | 1234616-34-2 |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| SMILES | Cc1c(N)c2ncnn2cc1 |
| Common Synonyms | 8-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyridine; AWB61778 |
Calculated Physicochemical Data
| Parameter | Value | Significance |
| LogP (Predicted) | ~0.6 – 0.9 | Indicates moderate hydrophilicity; favorable for oral bioavailability (Lipinski compliant). |
| TPSA | ~65 Ų | Polar surface area suggests good membrane permeability. |
| pKa (Conjugate Acid) | ~3.5 (Triazole N) | The pyridine nitrogen is bridgehead; basicity is modulated by the triazole fusion. |
| H-Bond Donors | 1 (NH₂) | Critical for hinge-region binding in kinase domains. |
| H-Bond Acceptors | 3 (N1, N3, N4) | Facilitates water-mediated interactions or direct residue binding. |
Structural Analysis & Numbering Logic
Understanding the regiochemistry is vital for synthesis. The fusion of the pyridine and triazole rings alters the numbering convention relative to the pyridine precursor.
-
Pyridine Precursor: Substituents are at C3 (Amino) and C4 (Methyl).
-
Fused System: The bridgehead nitrogen is position 4. The carbon adjacent to the bridgehead on the pyridine ring is C8.
-
Mapping:
-
Pyridine C3
Triazolo[1,5-a]pyridine C8 [1] -
Pyridine C4
Triazolo[1,5-a]pyridine C7
-
Figure 1: Regiochemical mapping from pyridine precursor to fused triazolopyridine system.
Synthetic Pathways
The synthesis of 8-amino-[1,2,4]triazolo[1,5-a]pyridines requires constructing the triazole ring onto a pre-functionalized pyridine. The most robust route involves the oxidative cyclization of an amidine intermediate derived from a 2-aminopyridine.
Retrosynthetic Analysis
-
Target: 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine.[2]
-
Immediate Precursor: 7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine.
-
Starting Material: 2-Amino-4-methyl-3-nitropyridine.
Protocol: Oxidative Cyclization Route
This method is preferred for its scalability and the stability of the nitro group during the ring-closure step.
Step 1: Formation of Amidine Intermediate
Reagents: 2-Amino-4-methyl-3-nitropyridine,
-
Charge a reaction vessel with 2-amino-4-methyl-3-nitropyridine (1.0 eq).
-
Add DMF-DMA (1.5–2.0 eq).
-
Heat to reflux (approx. 80–100 °C). Monitor by TLC/LCMS for the disappearance of the starting amine.
-
Concentrate in vacuo to yield the
-dimethyl-N'-(4-methyl-3-nitropyridin-2-yl)formamidine intermediate. This is often used directly without purification.
Step 2: Ring Closure (Triazole Formation)
Reagents: Hydroxylamine-O-sulfonic acid (HOSA), Pyridine/Methanol. Mechanism: Transamination followed by N-N bond formation.[3]
-
Dissolve the amidine intermediate in MeOH (0.2 M).
-
Add Pyridine (2.0 eq) to buffer the solution.
-
Cool to 0 °C and add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise.
-
Allow to warm to room temperature and stir for 12–18 hours.
-
Validation: LCMS should show the mass of the cyclized product (
for the nitro compound). -
Workup: Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH) to isolate 7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine .
Step 3: Nitro Reduction to Amine
Reagents: Iron powder/NH₄Cl or H₂/Pd-C. Conditions: Reflux in EtOH/Water or Hydrogenation at 1 atm.
-
Suspend the nitro-triazolopyridine in Ethanol/Water (3:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Heat to reflux for 2 hours.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or purify via prep-HPLC to yield 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine .
Figure 2: Step-by-step synthetic workflow for the production of the target amine.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR (¹H NMR)
-
Solvent: DMSO-d₆
-
Key Signals:
- 8.3–8.5 ppm (1H, s): Proton at C2 (Triazole ring). Characteristic singlet for this scaffold.
- 8.0–8.2 ppm (1H, d): Proton at C5 (Pyridine ring).
- 6.8–7.0 ppm (1H, d): Proton at C6 (Pyridine ring).
- 5.5–6.0 ppm (2H, br s): Amine protons (-NH₂). Exchangeable with D₂O.
- 2.3–2.4 ppm (3H, s): Methyl group at C7.[4]
Mass Spectrometry (LCMS)
-
Ionization: ESI+
-
Expected Mass:
-
Fragmentation: Loss of NH₃ (M-17) or cleavage of the triazole ring may be observed at higher collision energies.
Medicinal Chemistry Applications
This molecule serves as a high-value intermediate for:
-
JAK Inhibitors: The 8-amino group mimics the N-9 position of purine, allowing for critical hydrogen bonding interactions with the hinge region of kinases (e.g., JAK1, JAK2).
-
DNA-PK Inhibitors: Analogues with 7-methyl substitutions have shown "magic methyl" effects, where the methyl group restricts bond rotation, locking the molecule into a bioactive conformation that enhances potency against DNA-dependent protein kinase [1].
-
Scaffold Hopping: Used to replace imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine cores to improve metabolic stability or patentability.
References
-
Goldberg, F. W., et al. (2020). "The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor."[5] Journal of Medicinal Chemistry, 63(7), 3461–3471. Link
-
Wrigley, G. L., et al. (2024). "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles." Molecules, 29(4), 894. Link
-
PubChem Compound Summary for CID 1234616-34-2. "7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine."[2] National Center for Biotechnology Information. Link
-
Parchem Fine & Specialty Chemicals. "7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine Product Page." Link
Sources
- 1. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 2. 480451-91-0,[(4-chloro-3-fluorophenyl)carbamoyl]formic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine from 2-aminopyridines
An in-depth guide for the synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine, a valued scaffold in contemporary drug discovery, is presented below. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including mechanistic insights and a detailed, field-tested protocol derived from established synthetic strategies.
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[4][5] As a bioisostere of purine, this scaffold is integral to numerous biologically active compounds, exhibiting a wide range of therapeutic activities.[6] The strategic placement of substituents on this rigid, nitrogen-rich framework allows for the fine-tuning of pharmacological properties, making it a cornerstone for the development of novel therapeutics. The target molecule, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine, incorporates key structural features—an amino group for potential hydrogen bonding interactions and a methyl group for modulating lipophilicity and metabolic stability—making it a compound of significant interest for library synthesis and lead optimization programs.[7]
The synthesis of this scaffold typically originates from versatile 2-aminopyridine precursors.[3][8] Various methodologies have been developed, often involving the construction of the fused triazole ring through intramolecular cyclization. These strategies include copper-catalyzed reactions with nitriles, oxidative N-N bond formation of N-pyridyl amidines, and cyclocondensation with hydrazides.[1][4][9] This guide focuses on a robust and logical pathway: the cyclization of a substituted 2,3-diaminopyridine with a suitable one-carbon electrophile.
PART 1: Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway is a two-stage process designed for clarity and reproducibility. It begins with the preparation of a key intermediate, 4-methylpyridine-2,3-diamine, from the readily available 2-amino-4-methylpyridine. The subsequent and final stage involves the crucial cyclization step to construct the fused triazole ring, yielding the target compound.
Stage 1: Synthesis of the 4-Methylpyridine-2,3-diamine Intermediate
The primary challenge is the introduction of a second amino group ortho to the existing one on the pyridine ring. A standard and effective method is the direct nitration of the starting 2-aminopyridine followed by reduction.
-
Causality of Experimental Choices:
-
Nitration: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the strong activating effect of the C2-amino group directs the incoming nitro group primarily to the 3- and 5-positions. Steric hindrance from the C4-methyl group favors substitution at the C3-position. The use of a strong nitrating agent, such as a mixture of nitric and sulfuric acid, is essential to overcome the inherent low reactivity of the pyridine ring.
-
Reduction: The subsequent reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation (e.g., with H₂/Pd-C) or chemical reduction (e.g., with SnCl₂/HCl) are both effective methods. Catalytic hydrogenation is often preferred for its cleaner reaction profile and simpler workup.
-
Stage 2: Cyclization to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine
With the vicinal diamine in hand, the final step is the formation of the triazole ring. This is achieved through a cyclocondensation reaction with a one-carbon reagent that provides the final nitrogen and carbon atoms of the triazole ring. Cyanogen bromide (BrCN) is an ideal reagent for this transformation.
-
Mechanism of Action: The reaction proceeds via the nucleophilic attack of one amino group (likely the more nucleophilic C2-amino group) onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the C3-amino group attacks the nitrile carbon. A final tautomerization yields the stable aromatic triazolopyridine system.
The overall synthetic pathway is depicted below.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
Introduction: The Strategic Importance of the 8-Amino-triazolopyridine Scaffold
Introduction: The Strategic Importance of the 8-Amino-[1][2][3]triazolopyridine Scaffold
The[1][2]triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][3] This heterocyclic system is recognized for its role in developing agents with anti-inflammatory, antibacterial, and anticancer properties.[4][5] The 8-amino derivative, in particular, serves as a critical synthetic handle. Its strategic functionalization allows for the systematic exploration of chemical space, enabling the modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile.
This guide provides a detailed exploration of established reaction conditions for modifying the 8-amino group, offering researchers and drug development professionals both the theoretical basis and practical protocols for synthesizing novel triazolopyridine derivatives. We will delve into key transformations including acylation, sulfonylation, and palladium-catalyzed arylation, explaining the rationale behind procedural choices to ensure reproducible and efficient synthesis.
Acylation and Amide Bond Formation: Building Blocks for Diversity
Direct acylation of the 8-amino group is one of the most fundamental and versatile methods for introducing diversity. This reaction forms a stable amide bond, linking the triazolopyridine core to a wide range of substituents via a carboxylic acid partner. The reaction typically proceeds through the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the 8-amino group.
Causality of Experimental Choices:
-
Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used. EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the amine.[6]
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential.[5] Its role is to neutralize the acidic byproducts formed during the reaction (e.g., HCl if starting from an acyl chloride) and to deprotonate the ammonium salt of the amine, ensuring it remains a free, nucleophilic species.
-
Solvent: Anhydrous, polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are preferred.[6] They are effective at dissolving the reactants and coupling agents without participating in the reaction.
Table 1: Typical Conditions for Acylation of 8-Amino-[1][2][3]triazolopyridine
| Parameter | Condition | Rationale |
| Starting Materials | 8-Amino-[1][2]triazolopyridine, Carboxylic Acid | Amine is the nucleophile; acid provides the acyl group. |
| Coupling Reagents | EDCI (1.1-1.5 eq), HOBt (1.1-1.5 eq) | Activates the carboxylic acid for efficient amide formation.[6] |
| Base | TEA or DIPEA (2-3 eq) | Scavenges acid byproducts and maintains the amine in its nucleophilic state.[5] |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvent, ensures solubility of reactants without interference. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step, then reaction proceeds at RT. |
| Reaction Time | 12-24 hours | Allows for complete conversion. |
Experimental Protocol 1: EDCI/HOBt Mediated Acylation
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the desired carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Reagent Addition: Add HOBt (1.2 equivalents) and EDCI (1.2 equivalents) to the solution. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the 8-Amino-[1][2]triazolopyridine substrate (1.0 equivalent) to the flask, followed by the dropwise addition of triethylamine (2.5 equivalents).
-
Reaction: Allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-acylated triazolopyridine.
Visualization: Acylation Workflow
Caption: Workflow for EDCI/HOBt mediated acylation.
Sulfonylation: Introducing the Sulfonamide Moiety
The sulfonamide group is a key pharmacophore in a multitude of approved drugs. Functionalizing the 8-amino group as a sulfonamide can significantly alter the compound's acidity, polarity, and ability to form hydrogen bonds. The reaction is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.
Causality of Experimental Choices:
-
Reagents: A sulfonyl chloride (R-SO₂Cl) is the standard electrophile. It is highly reactive towards nucleophiles like the 8-amino group.
-
Base: A base is critical for scavenging the HCl generated during the reaction. Pyridine is often used as both the base and the solvent, while other non-nucleophilic bases like triethylamine in a solvent like DCM are also effective.[4]
-
Temperature: Reactions are often initiated at 0 °C to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine, before being allowed to warm to room temperature.
Table 2: Typical Conditions for Sulfonylation of 8-Amino-[1][2][3]triazolopyridine
| Parameter | Condition | Rationale |
| Starting Materials | 8-Amino-[1][2]triazolopyridine, Sulfonyl Chloride | Amine acts as the nucleophile; sulfonyl chloride is the electrophile. |
| Base | Pyridine or Triethylamine (2-3 eq) | Neutralizes the HCl byproduct. |
| Solvent | Pyridine, Dichloromethane (DCM), or Dioxane | Provides a medium for the reaction. Pyridine can serve as both base and solvent. |
| Temperature | 0 °C to Room Temperature | Controls initial exothermicity. |
| Reaction Time | 2-12 hours | Generally faster than acylation due to the high reactivity of sulfonyl chlorides. |
Experimental Protocol 2: Sulfonamide Synthesis
-
Reaction Setup: Dissolve 8-Amino-[1][2]triazolopyridine (1.0 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add the desired sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by slowly adding water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash successively with 1M HCl solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue via silica gel chromatography to obtain the target sulfonamide.
Buchwald-Hartwig Amination: Forging C-N Bonds with Aryl Partners
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the gold standard.[7] This palladium-catalyzed cross-coupling reaction allows for the formation of a C(aryl)-N bond between the 8-amino group and an aryl halide or triflate, a transformation that is difficult to achieve via classical nucleophilic aromatic substitution.[8][9]
Causality of Experimental Choices:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand.[9] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are crucial.[10] They facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the catalyst.[10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. The base deprotonates the amine in the catalytic cycle to form a palladium-amido complex, which is a key intermediate prior to reductive elimination.[9]
-
Solvent: Anhydrous, high-boiling point, and relatively non-polar solvents like toluene, xylene, or dioxane are ideal to ensure the reaction reaches the necessary temperatures for efficient catalysis.[11]
Table 3: Typical Conditions for Buchwald-Hartwig N-Arylation
| Parameter | Condition | Rationale |
| Starting Materials | 8-Amino-[1][2]triazolopyridine, Aryl Halide/Triflate | Coupling partners for C-N bond formation. |
| Palladium Precursor | Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-10 mol%) | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, or similar biarylphosphine (1.1-1.2 eq relative to Pd) | Stabilizes the Pd center and facilitates the catalytic cycle.[10] |
| Base | NaOtBu or Cs₂CO₃ (1.5-2.5 eq) | Essential for the deprotonation step in the catalytic cycle.[11] |
| Solvent | Toluene, Dioxane, or Xylene (anhydrous) | High-boiling aprotic solvent. |
| Temperature | 80-120 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
| Reaction Time | 4-24 hours | Varies depending on the reactivity of the coupling partners. |
Experimental Protocol 3: Palladium-Catalyzed N-Arylation
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add the aryl halide (1.0 equivalent), 8-Amino-[1][2]triazolopyridine (1.2 equivalents), the phosphine ligand (e.g., XPhos, 5 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) followed by anhydrous toluene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir for 16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the resulting crude material by flash column chromatography on silica gel to isolate the N-arylated product.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Conclusion
The functionalization of the 8-amino group on the[1][2]triazolopyridine scaffold is a cornerstone of synthetic strategy in modern drug discovery. By understanding the principles behind acylation, sulfonylation, and Buchwald-Hartwig amination, chemists can rationally design and execute the synthesis of novel derivatives. The protocols and conditions outlined in this guide provide a robust foundation for researchers to build upon, enabling the creation of diverse molecular libraries for biological screening and the development of next-generation therapeutics.
References
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry.
- Triazolopyridine. (n.d.). Wikipedia.
- The Chemistry of the Triazolopyridines: an Update. (n.d.). National Academic Digital Library of Ethiopia.
- The Chemistry of the Triazolopyridines: An Update. (2025). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
-
A Novel Series of[1][2]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (n.d.). MDPI. Retrieved February 12, 2026, from
- Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. (2025). ResearchGate.
- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). PMC.
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). MDPI.
-
The[1][2]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (n.d.). PMC. Retrieved February 12, 2026, from
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation | MDPI [mdpi.com]
- 5. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation and Evaluation of JAK2 Inhibitors Utilizing Triazolopyridine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are integral components of intracellular signaling cascades.[1] These kinases play a pivotal role in mediating cellular responses to a variety of cytokines and growth factors through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.[1] Dysregulation of this pathway, particularly through aberrant JAK2 activation, is a known driver of myeloproliferative neoplasms (MPNs), including myelofibrosis and polycythemia vera.[2][3] Consequently, the development of small molecule inhibitors targeting JAK2 has become a significant therapeutic strategy.
The triazolopyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[4][5] Its unique chemical properties and ability to form key interactions within the ATP-binding pocket of kinases make it an attractive starting point for medicinal chemistry campaigns.[6] This guide provides a comprehensive overview of the synthesis and in vitro evaluation of a model JAK2 inhibitor based on the triazolopyridine core, offering researchers a foundational framework for the development of novel therapeutics in this class.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated upon the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of genes involved in cell proliferation, differentiation, and survival.[1]
Caption: The JAK-STAT signaling pathway.
Triazolopyridine as a Scaffold for JAK2 Inhibitors
The triazolopyridine core serves as a versatile scaffold for the design of JAK2 inhibitors. Its bicyclic, nitrogen-rich structure allows for multiple points of diversification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substituents on the triazolopyridine ring can significantly impact inhibitor activity. For instance, the phenyl group at the 5-position of the triazolopyridine scaffold often probes into a hydrophobic pocket within the kinase domain, contributing to binding affinity.[1]
Synthesis of a Model Triazolopyridine-Based JAK2 Inhibitor
This section outlines a representative synthetic route to a model triazolopyridine-based JAK2 inhibitor, starting from commercially available 2-amino-6-bromopyridine.
Scheme 1: Synthesis of the Triazolopyridine Core
Caption: General synthetic scheme for the triazolopyridine core.
Protocol:
Step 1: Synthesis of N-(6-bromopyridin-2-yl)formamide
-
To a solution of 2-amino-6-bromopyridine (1.0 eq) in formic acid (10 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford N-(6-bromopyridin-2-yl)formamide.
Step 2: Synthesis of 5-bromo-[1][2][7]triazolo[1,5-a]pyridin-2-amine
-
To a suspension of N-(6-bromopyridin-2-yl)formamide (1.0 eq) in ethanol (10 vol), add hydrazine hydrate (2.0 eq).
-
Heat the mixture to reflux and stir for 18 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Suspend the residue in diethyl ether and sonicate for 10 minutes.
-
Collect the solid by filtration to yield 5-bromo-[1][2][7]triazolo[1,5-a]pyridin-2-amine.
Step 3: Suzuki Coupling to Introduce the Phenyl Moiety
-
To a degassed mixture of 5-bromo-[1][2][7]triazolo[1,5-a]pyridin-2-amine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in 1,4-dioxane/water (4:1, 10 vol), add Pd(dppf)Cl2 (0.05 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-phenyl-[1][2][7]triazolo[1,5-a]pyridin-2-amine.
Step 4: Final Amide Coupling
-
To a solution of 5-phenyl-[1][2][7]triazolo[1,5-a]pyridin-2-amine (1.0 eq) and a desired carboxylic acid (1.1 eq) in DMF (10 vol), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final triazolopyridine-based JAK2 inhibitor.
In Vitro Evaluation of Triazolopyridine-Based JAK2 Inhibitors
Biochemical Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[8][9]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the triazolopyridine inhibitor (various concentrations), JAK2 enzyme, substrate peptide, and ATP in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubate the reaction at 30 °C for 60 minutes in a 384-well plate.
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-driven light-producing reaction.
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) |
| Fedratinib | ~105 | ~3 |
| Momelotinib | Potent | Potent |
| Pacritinib | - | Potent |
| Data is illustrative and sourced from publicly available information.[3][11][12] |
Cell-Based Assay: Inhibition of STAT Phosphorylation in HEL 92.1.7 Cells
The human erythroleukemia cell line HEL 92.1.7 harbors a homozygous JAK2 V617F mutation, resulting in constitutive activation of the JAK-STAT pathway.[5] This cell line is a valuable tool for assessing the cellular potency of JAK2 inhibitors.
Caption: Workflow for the cell-based JAK2 inhibition assay.
Protocol:
-
Cell Culture:
-
Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.
-
-
Inhibitor Treatment:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the triazolopyridine inhibitor or DMSO as a vehicle control for 2-4 hours.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5), as well as total STAT3 and STAT5 as loading controls.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
ELISA (Alternative to Western Blot):
-
Use commercially available ELISA kits to quantify the levels of p-STAT3 and p-STAT5 in the cell lysates.
-
Data Analysis:
-
Quantify the band intensities from the Western blots or the absorbance values from the ELISA.
-
Normalize the phosphorylated STAT levels to the total STAT levels.
-
Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration relative to the DMSO control.
-
Determine the cellular IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in synthesis | Incomplete reaction, side reactions, or purification loss. | Optimize reaction conditions (temperature, time, reagents). Use alternative purification methods. |
| High background in biochemical assay | Contaminated reagents, high enzyme concentration. | Use fresh reagents. Optimize enzyme concentration. |
| Poor signal in cell-based assay | Low antibody affinity, insufficient protein loading. | Use a different antibody clone. Increase protein concentration. |
| Inconsistent IC₅₀ values | Inaccurate inhibitor concentrations, cell passage number variability. | Prepare fresh inhibitor dilutions. Use cells within a consistent passage range. |
References
-
Verstovsek, S., et al. (2022). Momelotinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science. [Link]
-
Verstovsek, S., et al. (2022). Momelotinib: Mechanism of action, clinical, and translational science. PubMed. [Link]
-
Zhang, C., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. [Link]
-
Zhang, C., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PMC. [Link]
-
Reuman, M., et al. (2010). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. PubMed. [Link]
-
Zhang, C., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. ResearchGate. [Link]
-
Van Rompaey, L., et al. (2013). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. [Link]
-
Radke, J. (2022). Mechanism of Action of Momelotinib to Treat Myelofibrosis. CheckRare. [Link]
-
Verstovsek, S. (2022). Mechanism of Action of Momelotinib to Treat Myelofibrosis. YouTube. [Link]
-
Various Authors. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]
-
Patsnap. (2024). What is the mechanism of Momelotinib Dihydrochloride?. Patsnap Synapse. [Link]
-
Zhang, C., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PubMed. [Link]
-
Various Authors. (n.d.). Fedratinib: A Review of Its Pharmacology and Clinical Use. AWS. [Link]
-
FDA. (n.d.). INREBIC® (fedratinib) capsules, for oral use. accessdata.fda.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). Fedratinib. PubChem. [Link]
-
Wikipedia. (n.d.). Fedratinib. Wikipedia. [Link]
-
Patsnap. (2024). What is the mechanism of Fedratinib Hydrochloride?. Patsnap Synapse. [Link]
-
Li, J., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]
-
Gozgit, J. M., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. PMC. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][7]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
-
Gozgit, J. M., et al. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. PubMed. [Link]
-
Luo, L., et al. (2021). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. MDPI. [Link]
-
Han, C., et al. (2015). Synthesis of Pacritinib Hydrochloride. Chinese Journal of Pharmaceuticals. [Link]
-
Various Authors. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. [Link]
-
Mesa, R. A., & Cortes, J. (2015). Clinical potential of pacritinib in the treatment of myelofibrosis. PMC. [Link]
-
MPN Research Foundation. (n.d.). FDA GRANTS FAST TRACK DESIGNATION TO CTI BIOPHARMA’S PACRITINIB, A NOVEL JAK2 INHIBITOR FOR THE TREATMENT OF MYELOFIBROSIS. MPN Research Foundation. [Link]
-
ClinicalTrials.gov. (2026). A Phase 3 Study of Pacritinib in Patients With Primary Myelofibrosis, Post Polycythemia Vera Myelofibrosis, or Post-Essential Thrombocythemia Myelofibrosis. ClinicalTrials.gov. [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using Pacritinib. National Cancer Institute. [Link]
-
Pemmaraju, N., & Verstovsek, S. (2023). Fedratinib in 2025 and beyond: indications and future applications. PMC. [Link]
-
Harrison, C. N. (2020). Fedratinib in myelofibrosis. MPN Hub. [Link]
Sources
- 1. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]
- 2. 2-Amino-6-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. astx.com [astx.com]
- 7. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 8. ADP-Glo™ Kinase Assay [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity inTriazolo[1,5-a]pyridine Ring Closure
Technical Support Center: Regioselectivity in[1][2][3]Triazolo[1,5-a]pyridine Ring Closure
Welcome to the technical support center for the synthesis of[1][2][3]triazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the critical issue of regioselectivity in the final ring-closing step.
Introduction: The Regioselectivity Challenge
The synthesis of[1][2][3]triazolo[1,5-a]pyridines is often complicated by the potential formation of the isomeric[1][2][3]triazolo[4,3-a]pyridine system. The desired [1,5-a] isomer and the undesired [4,3-a] isomer can be formed from common precursors, and their separation can be challenging. Understanding the underlying reaction mechanisms is paramount to controlling the regiochemical outcome of your synthesis. This guide will equip you with the knowledge to troubleshoot and optimize your reaction conditions to favor the formation of the desired[1][2][3]triazolo[1,5-a]pyridine product.
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of [1,5-a] and [4,3-a] isomers.
Why is this happening?
The formation of a mixture of regioisomers typically arises from the ambident nucleophilicity of the intermediate formed from 2-hydrazinopyridine or a related precursor. The terminal nitrogen of the hydrazine moiety can attack the electrophilic carbon, leading to the [4,3-a] isomer, while the endocyclic pyridine nitrogen can also participate in the cyclization, yielding the desired [1,5-a] isomer. The kinetically favored product is often the [4,3-a] isomer, which can sometimes be converted to the thermodynamically more stable [1,5-a] isomer under specific conditions via a Dimroth rearrangement.[1][2][4]
Troubleshooting Steps:
-
Promote the Dimroth Rearrangement: The Dimroth rearrangement is a well-documented isomerization of N-fused heterocyclic systems.[1][5] It can be facilitated by:
-
Acid Catalysis: The addition of a catalytic amount of a protic acid (e.g., HCl, acetic acid) can promote the rearrangement by protonating the triazole ring, facilitating ring-opening and subsequent re-closure to the more stable isomer.[1][2]
-
Thermal Conditions: In some cases, simply increasing the reaction temperature or prolonging the reaction time can provide the necessary energy to overcome the activation barrier for the rearrangement.
-
-
Modify Your Synthetic Strategy:
-
Pre-functionalization: Consider synthetic routes that pre-dispose the molecule to cyclize in the desired fashion. For example, methods starting from N-(pyridin-2-yl)benzimidamides often lead directly to the [1,5-a] isomer through an oxidative N-N bond formation.[6]
-
Choice of Reagents: The choice of cyclizing agent can significantly influence the regioselectivity. For instance, the use of trifluoroacetic anhydride with N-(pyrid-2-yl)formamidoximes has been reported to give good yields of[1][2][3]triazolo[1,5-a]pyridines.
-
-
Leverage Substituent Effects: The electronic nature of the substituents on the pyridine ring and the incoming acyl group can influence the nucleophilicity of the competing nitrogen atoms.
-
Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the ring nitrogen, potentially favoring the formation of the [4,3-a] isomer.
-
Electron-donating groups may enhance the nucleophilicity of the ring nitrogen, promoting the formation of the [1,5-a] isomer.
-
Problem 2: I am unsure which isomer I have synthesized.
Why is this important?
Correctly identifying the regioisomers is crucial for structure-activity relationship (SAR) studies and for ensuring the purity of your final compound. The two isomers can have different biological activities and physical properties.
Troubleshooting Steps:
-
NMR Spectroscopy: While standard 1H and 13C NMR can sometimes provide clues, unambiguous differentiation often requires more advanced techniques.
-
1H-15N HMBC Experiments: This is a powerful method for distinguishing between the [1,5-a] and [4,3-a] isomers.[3][7] The correlation patterns between protons and the nitrogen atoms in the fused ring system are distinct for each isomer.
-
13C NMR Chemical Shifts: There can be characteristic differences in the chemical shifts of the carbon atoms at the ring fusion junction and within the triazole ring. For example, the chemical shift of C(3) in[1][2][3]triazolo[4,3-a]pyridines is typically found in the range of 130-140 ppm, while the corresponding C(2) in[1][2][3]triazolo[1,5-a]pyridines appears between 158 and 169 ppm.[8]
-
-
X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray diffraction provides definitive structural elucidation.
-
Comparison to Literature Data: Carefully compare your spectroscopic data with that of known [1,5-a] and [4,3-a] isomers reported in the literature.
Frequently Asked Questions (FAQs)
Q1: What is the Dimroth rearrangement and how does it apply to my synthesis?
The Dimroth rearrangement is an isomerization reaction in which the endocyclic and exocyclic heteroatoms of a heterocyclic ring switch places.[5] In the context of triazolopyridines, it is the conversion of the kinetically often favored[1][2][3]triazolo[4,3-a]pyridine to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine.[1][4] This typically proceeds through a ring-opened intermediate. Understanding and controlling this rearrangement is a key strategy for obtaining the desired [1,5-a] isomer.
Q2: What are the key factors that control the regioselectivity of the initial cyclization?
The regioselectivity of the initial ring closure is a complex interplay of several factors:
-
Electronic Effects: The electron density on the competing nitrogen nucleophiles (the exocyclic amino group and the endocyclic pyridine nitrogen) is crucial. Substituents on the pyridine ring and the nature of the cyclizing agent can alter this electron density.
-
Steric Effects: Bulky substituents near the pyridine nitrogen may hinder its participation in the cyclization, favoring the formation of the [4,3-a] isomer.
-
Reaction Conditions: As discussed, temperature and pH can play a significant role, not only in the initial cyclization but also in promoting the subsequent Dimroth rearrangement.
Q3: Are there any "go-to" synthetic methods that reliably produce the[1][2][3]triazolo[1,5-a]pyridine isomer?
While no single method is foolproof for all substrates, several strategies have a high success rate for the regioselective synthesis of the [1,5-a] isomer:
-
Oxidative N-N Bond Formation: Methods that involve the intramolecular oxidative cyclization of N-(pyridin-2-yl)amidines using reagents like PIFA (phenyliodine bis(trifluoroacetate)) or I2/KI are often highly regioselective for the [1,5-a] isomer.[6]
-
From 2-Aminopyridines and Formamidoximes: The cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride is a reliable method.
-
Microwave-Assisted Synthesis: Microwave-mediated reactions can sometimes offer better control over regioselectivity and shorter reaction times. A catalyst-free method using enaminonitriles and benzohydrazides under microwave conditions has been reported to yield[1][2][3]triazolo[1,5-a]pyridines.[9]
Experimental Protocols
Protocol 1: General Procedure for Promoting Dimroth Rearrangement
-
Dissolution: Dissolve the crude reaction mixture containing the mixture of isomers in a suitable solvent (e.g., acetic acid, ethanol, or toluene).
-
Acidification (Optional): Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the rearrangement by TLC or LC-MS.
-
Work-up: Once the rearrangement is complete, cool the reaction mixture, neutralize the acid if added, and proceed with the standard extraction and purification protocol.
Protocol 2: Isomer Differentiation by 1H-15N HMBC NMR
-
Sample Preparation: Prepare a concentrated solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: Acquire a standard 1H-15N HMBC spectrum on a high-field NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Analyze the correlation signals. For the [1,5-a] isomer, you would expect to see correlations between the protons on the pyridine ring and the bridgehead nitrogen (N4), as well as correlations within the triazole ring. For the [4,3-a] isomer, the correlation patterns will be different, reflecting the different connectivity of the nitrogen atoms. Consult specialized literature for detailed interpretation of the spectra.[3][7]
Visualizations
Caption: Reaction pathways leading to[1][2][3]triazolo[1,5-a] and [4,3-a]pyridine isomers.
Caption: Troubleshooting workflow for regioselectivity issues.
References
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, [Link]
-
Dimroth rearrangement. Wikipedia, [Link]
-
Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, [Link]
-
Dimroth rearrangement leading to[1][2][3]triazolo[1,5‐a]pyridines. ResearchGate, [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Preprints.org, [Link]
-
Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate, [Link]
-
Triazolopyridine. Wikipedia, [Link]
-
New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. ResearchGate, [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal, [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal, [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health, [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI, [Link]
Sources
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 3. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
Validation & Comparative
Comparative Guide: [1,2,4]Triazolo[1,5-a]pyridine vs. [1,2,4]Triazolo[1,5-a]pyrimidine Scaffolds
Executive Summary
In medicinal chemistry, the choice between [1,2,4]triazolo[1,5-a]pyridine (TPy) and [1,2,4]triazolo[1,5-a]pyrimidine (TPm) is rarely arbitrary. It is a strategic decision regarding lipophilicity (LogP) , metabolic stability (Aldehyde Oxidase liability) , and hydrogen bond acceptor (HBA) capability .
While both scaffolds are privileged structures acting as bioisosteres for purines (adenosine antagonists, kinase inhibitors), the TPm scaffold offers higher aqueous solubility and an additional H-bond acceptor vector, often at the cost of permeability and metabolic stability. Conversely, the TPy scaffold typically provides superior membrane permeability and improved metabolic resilience against oxidative nucleophilic attack, making it a preferred choice for CNS targets or oral drugs requiring high bioavailability.
Part 1: Structural & Electronic Profiling
The Core Difference
The fundamental difference lies in the 6-membered ring. The TPm scaffold contains a nitrogen atom at position 5 (relative to the bridgehead), whereas TPy contains a carbon. This single atom substitution drastically alters the electronic landscape.
-
[1,2,4]Triazolo[1,5-a]pyridine (TPy): More aromatic character; higher LogP; fewer H-bond acceptors.
-
[1,2,4]Triazolo[1,5-a]pyrimidine (TPm): Electron-deficient 6-membered ring; lower LUMO (susceptible to nucleophilic attack); increased Polar Surface Area (PSA).
Pharmacophore Visualization
The following diagram illustrates the numbering and key interaction points.[1] Note the "Extra Nitrogen" in the TPm scaffold which serves as a critical H-bond acceptor in kinase hinge-binding regions.
Figure 1: Structural comparison highlighting the electronic impact of the N5 nitrogen atom in the pyrimidine scaffold.
Part 2: Synthetic Accessibility & Protocols
The synthesis of these scaffolds differs significantly. TPm is generally more accessible via multicomponent reactions (MCR) or condensation of commercially available 3-amino-1,2,4-triazoles. TPy often requires oxidative cyclization of pyridine derivatives.
Synthetic Pathways[4]
Figure 2: Primary synthetic routes. Route A (TPm) is often a "one-pot" condensation, while Route B (TPy) typically involves intermediate formation and cyclization.
Critical Regioisomerism Protocol (TPm Specific)
A common pitfall in TPm synthesis is the formation of the [4,3-a] isomer instead of the desired [1,5-a].
-
Protocol: Use 1H-15N HMBC NMR for definitive assignment.
-
Differentiation: The bridgehead nitrogen in [1,5-a] correlates with protons on both rings, whereas the [4,3-a] arrangement shows distinct connectivity patterns.
-
Thermodynamic Control: Performing the condensation in acetic acid at reflux typically favors the thermodynamically stable [1,5-a] isomer via Dimroth rearrangement of the kinetic [4,3-a] product.
Part 3: Performance Case Study (TDP2 Inhibitors)
To objectively compare performance, we examine the data from Ribeiro et al. (2019), who synthesized bioisosteric pairs of TDP2 inhibitors to optimize permeability.
Comparative Data Table
The study replaced the TPm core with TPy to address permeability issues while maintaining potency.
| Property | Compound 7a (TPm Core) | Compound 17z (TPy Core) | Interpretation |
| Scaffold | [1,2,4]Triazolo[1,5-a]pyrimidine | [1,2,4]Triazolo[1,5-a]pyridine | Bioisosteric swap (N → CH) |
| IC50 (TDP2) | 22.0 µM | 28.0 µM | Potency maintained (Equipotent) |
| Permeability (PAMPA) | Low (< 1.0 x 10⁻⁶ cm/s) | High (> 10.0 x 10⁻⁶ cm/s) | TPy dramatically improves permeability |
| Cytotoxicity (HepG2) | > 100 µM | > 100 µM | Both are non-toxic in this context |
| Solubility | High | Moderate | TPm is preferred only if solubility is the limiting factor |
Analysis
-
Potency: The N5 nitrogen in TPm did not make a critical H-bond interaction in this specific pocket; thus, removing it (TPy) did not lose potency.
-
ADME: The TPy scaffold significantly improved passive permeability (likely due to increased lipophilicity and reduced polar surface area), transforming a non-permeable hit into a cell-active lead.
Part 4: Experimental Validation Workflows
When deciding between these scaffolds, you must validate two specific liabilities: Aldehyde Oxidase (AO) Metabolism (critical for TPm) and Regiochemistry .
Aldehyde Oxidase (AO) Stability Assay
The electron-deficient pyrimidine ring in TPm is a prime substrate for AO, which oxidizes the C-H bond alpha to the ring nitrogens (usually C7).
Protocol:
-
Incubation: Incubate test compound (1 µM) with human liver cytosol (HLC) and S9 fraction (AO is cytosolic; standard microsomes often lack active AO).
-
Cofactor: Ensure absence of NADPH (to rule out CYP metabolism) or run parallel +NADPH to distinguish. AO requires no cofactor or Molybdenum (usually present).
-
Inhibitor Check: Co-incubate with Hydralazine (specific AO inhibitor).
-
Readout: If clearance is high in Cytosol but inhibited by Hydralazine, the TPm scaffold is liable.
-
Mitigation: Block the C7 position with a methyl group or switch to TPy.
-
Decision Workflow
Figure 3: Strategic decision tree for selecting between TPy and TPm scaffolds based on biological requirements.
References
-
Ribeiro, C. J., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 126-130. Link
-
Huntsman, E., & Balsells, J. (2005). Synthesis of [1,2,4]Triazolo[1,5-a]pyridines.[2] European Journal of Organic Chemistry, 2005(17), 3761-3765. Link
-
Salgado, A., et al. (2010). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments.[3] Magnetic Resonance in Chemistry, 48(8), 614-622.[3] Link
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[4] European Journal of Medicinal Chemistry, 166, 403-416. Link
-
Pryde, D. C., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry, 54(18), 6342-6363. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Methyl-triazolo[1,5-a]pyridin-8-amine
A Comprehensive Guide to the Proper Disposal of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine
This guide provides essential safety and logistical information for the proper disposal of 7-Methyl-[1][2]triazolo[1,5-a]pyridin-8-amine, a compound often utilized in drug discovery and development. As researchers and scientists, it is our responsibility to manage chemical waste in a manner that ensures personal safety, protects the environment, and adheres to regulatory standards. This document synthesizes established protocols for hazardous waste management with a specific focus on the chemical nature of heterocyclic amines.
Hazard Assessment and Characterization
The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive guidelines for the management of hazardous waste in laboratory settings.[1][2][4] According to the Resource Conservation and Recovery Act (RCRA), a chemical waste can be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][5] Given the nature of 7-Methyl-[1][2]triazolo[1,5-a]pyridin-8-amine, it should be treated as a hazardous waste until proven otherwise by analytical testing.
Key Assumed Hazards:
-
Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Potential for harm to aquatic life and ecosystems.
| Property | Assumed Value/Characteristic | Reasoning |
| Physical State | Solid | Based on similar small molecule heterocyclic compounds. |
| Toxicity | Assumed to be toxic | Prudent practice for novel or uncharacterized chemicals. |
| Reactivity | Generally stable, but incompatible with strong oxidizing agents. | Common characteristic of amine-containing compounds. |
| Solubility | Varies; likely soluble in organic solvents. | General property of similar organic molecules. |
Personal Protective Equipment (PPE) and Safety Measures
When handling 7-Methyl-[1][2]triazolo[1,5-a]pyridin-8-amine for disposal, appropriate PPE is mandatory to minimize exposure.[1]
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A respirator may be necessary for bulk quantities or if dust is generated. | To prevent inhalation of dust or vapors. |
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or vapors.[6]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol is a step-by-step guide for the proper disposal of 7-Methyl-[1][2]triazolo[1,5-a]pyridin-8-amine. This procedure is designed to comply with general EPA and OSHA regulations for laboratory chemical waste.[2][7][8]
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[9][10][11]
-
Do not mix 7-Methyl-[1][2]triazolo[1,5-a]pyridin-8-amine with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.
-
Collect this waste in a dedicated, properly labeled container.
Step 2: Container Selection and Labeling
The choice of container is vital for safe storage and disposal.[5][9]
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for solid amine waste.
-
The container must be in good condition, with a secure, leak-proof lid.[2]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("7-Methyl-[1][2]triazolo[1,5-a]pyridin-8-amine"), and the approximate quantity.
Step 3: Waste Accumulation and Storage
Follow institutional and regulatory guidelines for the accumulation of hazardous waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.[10]
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Keep the container closed at all times, except when adding waste.[9]
-
Use secondary containment (such as a tray or bin) to capture any potential leaks.[9][10]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 7-Methyl-[1][2]triazolo[1,5-a]pyridin-8-amine.
Caption: Disposal decision workflow for 7-Methyl-[1][2]triazolo[1,5-a]pyridin-8-amine.
Conclusion
The responsible disposal of 7-Methyl-[1][2]triazolo[1,5-a]pyridin-8-amine is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and systematic waste management protocols, researchers can ensure that this compound is handled and disposed of in a safe and compliant manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. [Link]
-
Vanderbilt University. The Laboratory Standard. [Link]
-
Lab Manager. The OSHA Laboratory Standard. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratories - Overview. [Link]
-
Justrite. How to Manage Chemical Waste Disposal in Academic Labs. [Link]
-
National Center for Biotechnology Information (NCBI). Management of Waste - Prudent Practices in the Laboratory. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
American Chemical Society. Hazardous Waste & Disposal. [Link]
-
U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]
-
AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
-
University of Wisconsin-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program. [Link]
-
Advanced Biotech. Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency (EPA). 7-Methyl[1][2][9]triazolo[1,5-a]pyridine - Hazard. [Link]
-
PubChem.[1][2]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. [Link]
-
National Center for Biotechnology Information (NCBI). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
-
Wikipedia. Heterocyclic amine. [Link]
-
PubMed. The Discovery of 7-Methyl-2-[(7-methyl[1][2]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. [Link]
-
Cengage. Amines and Heterocycles. [Link]
-
LibreTexts. 12.6 Heterocyclic Amines – Fundamentals of Organic Chemistry. [Link]
-
MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. [Link]
-
MDPI. Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. Heterocyclic amine - Wikipedia [en.wikipedia.org]
- 4. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. justrite.com [justrite.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. acs.org [acs.org]
Personal protective equipment for handling 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Comprehensive Safety Protocol: Handling 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling
The prudent handling of specialized chemical reagents is the cornerstone of innovative and safe research. This guide provides an in-depth operational plan for the safe management of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine, a member of the triazolopyridine class of heterocyclic compounds.[4][5] While specific toxicological data for this exact compound is limited, its structure, containing an aromatic amine moiety, necessitates a cautious and well-defined safety protocol. Aromatic amines as a class are known to be readily absorbed through the skin and may pose health hazards, including potential carcinogenicity and mutagenicity.[1] Therefore, the following procedures are designed to minimize all potential routes of exposure.
Hazard Assessment: Understanding the Risks
Before handling 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine, a thorough risk assessment is critical. The primary hazards are associated with its classification as an aromatic amine.
-
Dermal Absorption: Aromatic amines can be readily absorbed through the skin, making direct contact a significant exposure risk.[1] This necessitates robust skin protection.
-
Inhalation: If handled as a fine powder or aerosolized, inhalation can be a direct route for systemic exposure. Similar compounds are noted to cause respiratory irritation.[6][7]
-
Eye Contact: Direct contact with the eyes can cause serious irritation.[7][8]
-
Ingestion: While less common in a laboratory setting, accidental ingestion may be harmful.[6]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to create a reliable barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be based on a comprehensive assessment of the potential for exposure during a specific procedure. The following table summarizes the recommended PPE for handling 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine.
| Protection Level | Equipment | Specification and Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves | Inner Glove: Standard nitrile examination glove. Outer Glove: Thicker, chemical-resistant glove (e.g., neoprene or butyl rubber). Aromatic amines can permeate glove materials at varying rates; double-gloving provides an extra layer of protection. Always consult the glove manufacturer's compatibility data.[9] |
| Eye & Face Protection | Chemical splash goggles and face shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from powders and splashes. A face shield should be worn over the goggles when there is a significant risk of splashing. |
| Body Protection | Chemical-resistant lab coat or coverall | A fully-buttoned, long-sleeved lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, disposable chemical-resistant coveralls are recommended to prevent skin exposure.[10] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the compound as a powder outside of a certified chemical fume hood or glove box. An N95 respirator may be sufficient for nuisance dust, but a half-mask or full-face respirator with appropriate cartridges for organic vapors/amines is recommended for more significant aerosol-generating procedures.[10][11] |
Operational Plan: PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.
-
Lab Coat/Coverall: Put on the lab coat or coverall, ensuring it is fully fastened.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator: If required, perform a fit check and don the respirator.
-
Goggles & Face Shield: Put on chemical splash goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the second, more robust pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
-
Outer Gloves: Remove the outer gloves first, peeling them off without touching the outside surface with bare skin.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Lab Coat/Coverall: Unfasten and roll the lab coat or coverall away from the body, touching only the inside surface.
-
Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Caption: Sequential workflow for donning and doffing PPE.
Disposal Plan for Contaminated Materials
All materials that come into contact with 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine must be treated as hazardous waste. This includes disposable PPE, contaminated wipes, and weighing papers.
-
Segregation: At the point of use, immediately place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
PPE Disposal: As PPE is removed during the doffing process, it should be placed directly into the hazardous waste container.
-
Container Sealing: Once the procedure is complete or the bag is full, securely seal the waste bag or container.
-
Labeling: Ensure the container is labeled with the words "Hazardous Waste" and a full description of the contents.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by institutional Environmental Health and Safety (EHS) personnel.
Caption: Step-by-step hazardous waste disposal workflow.
Emergency First Aid Measures
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine, ensuring a safe environment for groundbreaking scientific discovery.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
7-Methyl[1][2][11]triazolo[1,5-a]pyridine - Hazard. U.S. Environmental Protection Agency. Available at: [Link]
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. PubMed. Available at: [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
Safety Data Sheet for 2-Methylthio-3(5/6)-methyl pyrazine. Advanced Biotech. Available at: [Link]
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. Available at: [Link]
-
The Chemistry of[1][2][11]Triazolo[1,5-a] pyridines. Taylor & Francis Online. Available at: [Link]
-
New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. Available at: [Link]
-
Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]
-
The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. Available at: [Link]
-
The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanchemistry.com [americanchemistry.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
